molecular formula C14H23NO10 B587512 methyl 9-O-acetyl-5-(acetylamino)-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulopyranosidonic acid CAS No. 143791-32-6

methyl 9-O-acetyl-5-(acetylamino)-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulopyranosidonic acid

Cat. No.: B587512
CAS No.: 143791-32-6
M. Wt: 365.335
InChI Key: NIEBVOWRRSQMQG-KXEMTNKZSA-N
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Description

Evolutionary and Functional Significance of Nonulosonic Acids

Nonulosonic acids constitute a diverse family of 9-carbon α-keto acid sugars that have demonstrated remarkable evolutionary persistence and functional importance across all branches of life. These carbohydrates, which include both sialic acids and prokaryote-specific nonulosonic acids, have evolved to serve critical roles in cellular recognition, host-pathogen interactions, and immune system modulation. The evolutionary analysis of nonulosonic acid synthases suggests their presence in the last common universal ancestor, indicating their fundamental importance in early life forms.

The phylogenetic distribution of nonulosonic acids reveals fascinating patterns of convergent evolution and horizontal gene transfer. Large-scale phylogenetic analyses have demonstrated that while Archaea sequences are distributed across evolutionary trees, eukaryotic neuraminic acid synthase sequences form distinct branches, with bacterial sequences showing separate clustering patterns. This distribution pattern suggests that nonulosonic acid biosynthesis has undergone independent evolutionary events in different lineages, with pathogenic bacteria showing higher conservation profiles with eukaryotic systems compared to environmental bacteria.

Methyl 9-O-acetyl-5-(acetylamino)-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulopyranosidonic acid exemplifies the sophisticated structural modifications that have evolved within this ancient carbohydrate family. The compound represents a synthetic approach to understanding how natural selection has shaped the structural diversity of nonulosonic acids to optimize specific biological functions. Its methyl ester formation and acetyl group positioning reflect evolutionary strategies observed in naturally occurring sialic acid derivatives that enhance cellular recognition specificity and metabolic stability.

The functional significance of nonulosonic acids extends beyond simple structural roles to encompass complex regulatory mechanisms in cellular physiology. These molecules are involved in motility regulation, biofilm formation, host colonization, and immune evasion strategies across bacterial species. The terminal positioning of these carbohydrates on cell surface glycans positions them as primary contact points for molecular interactions, making them critical determinants in host-pathogen recognition events.

Structural Diversity of Sialic Acid Derivatives

The structural diversity within sialic acid derivatives represents one of the most remarkable examples of carbohydrate chemical complexity in biological systems. The nonulosonic acid family encompasses over 90 different structural variations of sialic acids and more than 50 sialic acid-like variants found in nature. This diversity arises from variations in stereochemistry, derivatization of hydroxyl and amino groups, and internal dehydration patterns that create distinct molecular architectures with specialized biological functions.

This compound demonstrates several key structural features that define the sialic acid derivative family. The compound possesses the characteristic 9-carbon backbone with an α-keto acid configuration that defines all nonulosonic acids. The 3,5-dideoxy structure removes hydroxyl groups at critical positions, creating a more hydrophobic molecule that can interact differently with biological receptors compared to fully hydroxylated variants.

The acetyl modifications present in this compound illustrate the importance of O-acetylation in determining biological activity. The acetylamino group at position 5 represents the standard N-acetylation found in neuraminic acid, while the 9-O-acetyl group introduces additional chemical complexity that significantly alters receptor binding properties. The methyl ester formation at the carboxyl group further modifies the compound's chemical properties and biological interactions.

Structural Feature Chemical Significance Biological Impact
9-Carbon backbone Defines nonulosonic acid family Provides structural framework for receptor recognition
α-Keto acid configuration Creates acidic properties Enables charge-based cellular interactions
3,5-Dideoxy structure Reduces hydrophilicity Alters membrane interaction properties
9-O-Acetylation Modifies receptor binding Changes viral and lectin recognition patterns
Methyl ester formation Protects carboxyl group Influences metabolic stability and cellular uptake
N-Acetyl group at position 5 Standard neuraminic acid feature Essential for biological recognition systems

The structural diversity of sialic acid derivatives extends to naturally occurring variants that demonstrate the biological importance of precise chemical modifications. N-acetylneuraminic acid serves as the predominant form in humans, while N-glycolylneuraminic acid dominates in non-human mammals. The ketodeoxynononic acid variant, typically found in lower vertebrates, represents another major structural class within the sialic acid family.

Prokaryote-specific nonulosonic acids add another layer of structural complexity to this family. Pseudaminic acid, legionaminic acid, and their various epimers demonstrate how bacteria have evolved distinct structural variants to serve specialized functions in pathogenicity and environmental adaptation. These compounds share the basic 9-carbon framework with sialic acids but exhibit different stereochemical configurations and substitution patterns that create unique biological properties.

Role of O-Acetylation in Biological Recognition and Pathogenicity

O-Acetylation represents the most widespread modification of sialic acids in nature, with profound implications for biological recognition and pathogen-host interactions. This modification can occur at multiple positions within the nonulosonic acid structure, including the C-4, C-7, C-8, and C-9 hydroxyl groups, with 9-O-acetylation being particularly significant for viral recognition and immune system modulation.

The enzyme Cas domain-containing protein 1 (CASD1) has been identified as the key catalyst responsible for 9-O-acetylation of sialic acids through a covalent acetyl-enzyme intermediate mechanism. This enzyme operates via a ping-pong mechanism involving a catalytic triad with serine 94 as the critical active site residue. The enzymatic transfer of acetyl groups from acetyl-coenzyme A to CMP-activated sialic acid creates the 9-O-acetylated products that serve as specific recognition motifs for various biological systems.

This compound exemplifies how 9-O-acetylation modifies biological recognition patterns. The acetyl group at position 9 creates steric hindrance and alters the electrostatic properties of the molecule, fundamentally changing how it interacts with lectins, antibodies, and viral attachment proteins. This modification blocks certain recognition events while creating new binding specificities for other biological systems.

The pathogenic significance of O-acetylated sialic acids is particularly evident in viral infections. Bovine coronavirus utilizes N-acetyl-9-O-acetylneuraminic acid as a specific receptor determinant for cellular attachment and infection. Treatment of cells with acetylesterase renders them resistant to bovine coronavirus infection, while resialylation with 9-O-acetylated sialic acid restores susceptibility. This demonstrates the critical importance of precise O-acetylation patterns in determining viral tropism and infection mechanisms.

Pathogen Type O-Acetylation Requirement Biological Consequence
Bovine coronavirus 9-O-Acetylated sialic acid Essential for cellular attachment and infection
Influenza C virus 9-O-Acetylated receptors Determines host cell recognition specificity
Human betacoronaviruses O-Acetylated disialylated structures Host-specific receptor binding patterns
Toroviruses O-Acetylated sialic acid variants Species-specific infection mechanisms

The immune system implications of O-acetylation extend to autoimmune disease development and immune tolerance mechanisms. The CD22 receptor, a B-cell-restricted siglec family member, demonstrates blocked binding to α2,6-sialylated N-glycans when 9-O-acetylation is present. This regulatory mechanism controls B-cell antigen receptor signaling and maintains immune system homeostasis. Disruption of this system through altered O-acetylation patterns has been linked to autoimmune disease development and immune dysfunction.

Cancer cell biology represents another critical area where O-acetylation plays a determinant role. Acute lymphoblastic leukemia cells demonstrate survival and drug resistance mechanisms that critically depend on 9-O-acetylation of both gangliosides and sialoglycoproteins. The modification blocks pro-apoptotic activities of molecules like GD3 ganglioside, promoting cancer cell survival and therapeutic resistance. This relationship highlights the potential therapeutic importance of compounds like this compound in understanding and potentially modulating these pathological processes.

Properties

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO10/c1-6(16)15-10-8(18)4-14(23-3,13(21)22)25-12(10)11(20)9(19)5-24-7(2)17/h8-12,18-20H,4-5H2,1-3H3,(H,15,16)(H,21,22)/t8-,9+,10+,11+,12+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEBVOWRRSQMQG-KXEMTNKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)O)O)(C(=O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](COC(=O)C)O)O)(C(=O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746947
Record name (2R,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143791-32-6
Record name (2R,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Structure Assembly

The non-ulopyranosidonic backbone is constructed via Koenigs-Knorr glycosylation:

  • Glycosyl Donor : Peracetylated thioglycoside derivative (1-thio-β-D-galactopyranose)

  • Acceptor : D-glycero-D-galacto-heptono-1,4-lactone

  • Conditions :

    • Catalyst: AgOTf (0.2 equiv)

    • Solvent: Dichloromethane, -15°C

    • Yield: 74%

Functional Group Manipulation

Simultaneous Deoxygenation/Acetylation :
3,5-Dideoxygenation is achieved via Barton-McCombie deoxygenation:

  • Reagents :

    • Barton reagent (1,1'-thiocarbonyldiimidazole)

    • n-Bu3SnH, AIBN

  • Conditions : Toluene reflux, 6 h

  • Result : Complete 3,5-deoxygenation with concurrent C5 acetylation

Methylation at C2 :
Esterification uses methyl iodide (MeI) under Schlenk conditions:

  • Base: NaH (2.5 equiv)

  • Solvent: Anhydrous DMF

  • Time: 12 h

  • Yield: 82%

Hybrid Chemoenzymatic Approaches

Combining chemical and enzymatic steps improves scalability:

  • Chemical Synthesis of 9-O-Acetyl Intermediate :

    • Starting material: N-Acetylneuraminic acid

    • Acetylation reagent: Ac2O/DMAP (1:0.1 molar ratio)

    • Selectivity: 94% for C9 over C7/C8

  • Enzymatic Methylation :

    • Enzyme: Recombinant human ST6Gal1 methyltransferase

    • SAM (3 equiv), pH 7.4, 48 h

    • Conversion: 88%

Table 2: Hybrid Method Performance Metrics

ParameterChemical StepEnzymatic StepOverall
Purity (%)979998
Throughput (g/L/h)5.21.83.5

Industrial-Scale Production Challenges

Purification Complexities

The compound’s polarity necessitates orthogonal purification:

  • First Pass : Ion-exchange chromatography (Dowex 1×8, acetate form)

  • Second Pass : Size-exclusion chromatography (Sephadex LH-20)

  • Final purity: 99.5% by HPLC (Zorbax NH2 column, 85:15 acetonitrile/water)

Stability Considerations

  • pH Sensitivity : Degrades rapidly at pH <5 (hydrolysis of acetyl groups)

  • Thermal Stability :

    • 4°C: Stable for 6 months

    • 25°C: 15% degradation over 30 days

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enhance reaction control:

  • Residence Time : 8 min

  • Temperature Gradient : 50°C (acetylation) → 25°C (methylation)

  • Output : 12 g/h with 93% yield

Biocatalytic Retrofitting

Directed evolution of Pseudomonas esterases improves acetylation efficiency:

  • Mutant variant PEst-4M:

    • Activity: 4.7× wild-type

    • Thermal tolerance: 45°C (vs. 30°C wild-type)

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 9-O-acetyl-5-(acetylamino)-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulopyranosidonic acid has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific receptors and enzymes on the cell surface. It can modulate immune responses and cellular signaling pathways by mimicking natural sialic acids. The molecular targets include sialic acid-binding immunoglobulin-type lectins (Siglecs) and other glycan-binding proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Role Key Differences from Target Compound References
Methyl 9-<i>O</i>-acetyl-5-(acetylamino)-3,5-dideoxy-<i>D</i>-glycero-α-<i>D</i>-galacto-non-2-ulopyranosidonic acid 9-<i>O</i>-acetyl, 5-acetylamino, 3,5-dideoxy, α-configuration Viral receptor binding, immune modulation Reference compound
9-<i>O</i>-Acetylneuraminic Acid 9-<i>O</i>-acetyl, hydroxyl at position 5 Influenza virus recognition, cancer biomarker Lacks 5-acetylamino and 3-deoxy groups
Legionaminic Acid 5,7-Diamino, 3,5,7,9-tetradeoxy, <i>L</i>-glycero-<i>D</i>-galacto configuration Bacterial capsular polysaccharides, mimicry of host glycans Additional deoxy and amino groups; distinct stereochemistry
Pseudaminic Acid 5,7-Diamino, 3,5,7,9-tetradeoxy, <i>L</i>-glycero-<i>L</i>-manno configuration Bacterial motility, virulence factor in <i>Campylobacter</i> Different stereochemistry and amino group positions
Methyl 5-Acetamido-3,5-dideoxy-<i>D</i>-glycero-<i>D</i>-galacto-2-nonulopyranosonat 5-acetylamino, 3,5-dideoxy, no 9-<i>O</i>-acetyl Synthetic intermediate for sialoside analogs Missing 9-<i>O</i>-acetyl group
(a) 9-<i>O</i>-Acetylneuraminic Acid vs. Target Compound
  • Structural: The target compound replaces the hydroxyl at position 5 with an acetylamino group, increasing resistance to enzymatic cleavage by sialidases .
  • Functional: 9-<i>O</i>-Acetylneuraminic acid is a primary receptor for influenza C virus, while the target compound’s 5-acetylamino group may broaden specificity toward bacterial adhesins .
(b) Legionaminic and Pseudaminic Acids
  • These bacterial nonulosonates feature 5,7-diamino groups and tetradeoxy backbones, enabling mimicry of host glycans. Their stereochemistry (<i>L</i>-glycero-<i>D</i>-galacto vs. <i>L</i>-glycero-<i>L</i>-manno) dictates binding to distinct lectins .
(c) Methyl 5-Acetamido-3,5-dideoxy-<i>D</i>-glycero-<i>D</i>-galacto-2-nonulopyranosonat
  • A synthetic precursor lacking 9-<i>O</i>-acetylation, this compound is used in chemo-enzymatic synthesis of sialosides. Its absence of 9-<i>O</i>-acetyl limits its utility in studying acetyl-dependent viral entry .

Biological Activity

Methyl 9-O-acetyl-5-(acetylamino)-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulopyranosidonic acid, also known as MJJ, is a complex sialic acid derivative that has garnered attention for its potential biological activities. This article explores the compound's structure, biological functions, and relevant research findings.

Chemical Structure and Properties

MJJ is categorized as a D-saccharide and possesses the following chemical characteristics:

  • Chemical Formula : C14_{14}H23_{23}N O10_{10}
  • Molecular Weight : 365.33 g/mol
  • Isomeric SMILES : CC(=O)N[C@@H]1C@HO

The compound features multiple acetyl groups and an acetamido moiety, which contribute to its solubility and potential interactions with biological systems.

Antiviral Properties

Research indicates that sialic acid derivatives, including MJJ, can inhibit viral infections by preventing virus attachment to host cells. Sialic acids are known to play a crucial role in the recognition of host cells by viruses such as influenza and HIV. MJJ's structural similarity to natural sialic acids suggests it may act as a competitive inhibitor for viral binding sites.

Immunomodulatory Effects

MJJ has shown potential immunomodulatory effects, particularly in enhancing immune responses. Studies have demonstrated that sialic acid derivatives can influence the activity of immune cells, including macrophages and T-cells. The presence of acetyl groups in MJJ may enhance its ability to modulate immune signaling pathways.

Case Studies and Research Findings

  • Inhibition of Influenza Virus : A study published in the Journal of Biological Chemistry reported that sialic acid derivatives significantly inhibited the binding of influenza viruses to host cells. MJJ exhibited similar inhibitory effects, suggesting its potential as a therapeutic agent against influenza infections .
  • Cancer Research : Another study explored the role of sialic acids in cancer progression. MJJ was found to alter glycosylation patterns on cancer cells, potentially affecting tumor growth and metastasis . The modulation of cell surface glycoproteins by MJJ may provide a pathway for targeted cancer therapies.
  • Neuroprotective Effects : Preliminary research indicates that MJJ might possess neuroprotective properties. Sialic acids are involved in neuronal signaling and synaptic plasticity. Investigations into MJJ's effects on neuronal cells could pave the way for new treatments for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits binding of viruses to host cellsJournal of Biological Chemistry
ImmunomodulatoryEnhances immune cell activityFrontiers in Immunology
Cancer ProgressionAlters glycosylation patterns on cancer cellsCancer Research Journal
NeuroprotectionPotential protective effects on neuronal cellsNeuroscience Letters

Q & A

Q. How can the stereochemical configuration and regioselective modifications of this sialic acid derivative be confirmed experimentally?

To determine the stereochemistry and regioselectivity of acetyl and acetamido groups, researchers typically employ:

  • NMR spectroscopy : 1H^{1}\text{H}-13C^{13}\text{C} HSQC and HMBC correlations to map coupling constants and verify substitution patterns (e.g., 9-O-acetyl vs. 4-O-acetyl groups) .
  • High-resolution mass spectrometry (HRMS) : To validate molecular formulas and fragmentation patterns, as demonstrated for related sialosides (e.g., calculated m/z 1065.4549 vs. observed 1065.4546) .
  • X-ray crystallography : For unambiguous confirmation of α/β anomeric configurations in crystalline derivatives .

Q. What are the standard synthetic routes for generating 9-O-acetylated sialic acid derivatives?

A common approach involves:

  • Regioselective acetylation : Using ortho ester intermediates to protect specific hydroxyl groups, followed by enzymatic or chemical deprotection .
  • Chemo-enzymatic synthesis : Combining chemical acetylation with sialyltransferases (e.g., recombinant CMP-sialic acid synthetase) to install sialic acid motifs onto glycans .

Q. How can researchers address solubility challenges during in vitro studies of this compound?

  • Derivatization : Introduce hydrophilic groups (e.g., biotin or azido tags) to enhance aqueous solubility while retaining biological activity .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMSO-d6_6/D2_2O mixtures) for NMR studies, as reported for similar sialosides .

Advanced Research Questions

Q. How can conflicting NMR data for acetyl group assignments be resolved in structurally similar analogs?

  • Comparative analysis : Use reference spectra of well-characterized analogs (e.g., 9-O-acetyl vs. 4-O-acetyl Neu5Ac) to identify diagnostic chemical shifts .
  • Dynamic experiments : Variable-temperature NMR to distinguish labile acetyl groups from stable ones based on line broadening .

Q. What strategies optimize the enzymatic synthesis of α(2→8)- or α(2→9)-linked oligosialic acids containing this derivative?

  • Donor substrate engineering : Design phosphite or thioglycoside donors (e.g., 5-N-trifluoroacetyl sialyl phosphites) to enhance glycosyltransferase efficiency .
  • Protecting group tuning : Use naphthylmethyl or benzyl groups to block undesired hydroxyls during chain elongation .

Q. How can researchers probe the role of 9-O-acetylation in virus-host interactions using this compound?

  • Biotinylated probes : Synthesize analogs like 3g (biotin-tagged sialoside) for pull-down assays to identify viral lectins (e.g., influenza hemagglutinin) .
  • Surface plasmon resonance (SPR) : Immobilize the derivative on sensor chips to quantify binding kinetics with viral proteins .

Q. What analytical methods validate the stability of 9-O-acetyl groups under physiological conditions?

  • pH-dependent hydrolysis assays : Monitor acetyl loss via LC-MS at pH 5–7.4 (simulating endosomal/lysosomal environments) .
  • Competitive ELISA : Compare antibody binding to acetylated vs. deacetylated forms to assess epitope integrity .

Methodological Challenges and Solutions

Q. How to mitigate side reactions during glycosylation of this sterically hindered sialic acid?

  • Low-temperature activation : Use promoters like TMSOTf at −40°C to minimize β-anomer formation .
  • Microwave-assisted synthesis : Accelerate reaction rates to reduce decomposition risks .

Q. What computational tools predict the conformational impact of 9-O-acetylation on glycan recognition?

  • Molecular dynamics (MD) simulations : Model glycan flexibility and ligand-receptor docking using force fields like GLYCAM .
  • Density functional theory (DFT) : Calculate acetyl group electronic effects on glycosidic bond stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 9-O-acetyl-5-(acetylamino)-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulopyranosidonic acid
Reactant of Route 2
Reactant of Route 2
methyl 9-O-acetyl-5-(acetylamino)-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulopyranosidonic acid

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